2-chloro-4,5-dimethyl-1,3-oxazolehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

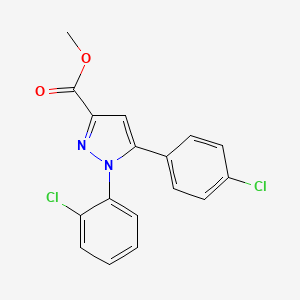

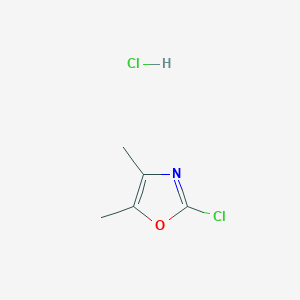

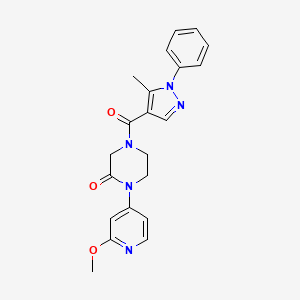

“2-Chloro-4,5-dimethyl-1,3-oxazole;hydrochloride” is a chemical compound with the CAS Number: 2375270-30-5 . It has a molecular weight of 168.02 and its IUPAC name is 2-chloro-4,5-dimethyloxazole hydrochloride . The compound is typically stored at temperatures below -10 degrees Celsius .

Synthesis Analysis

The synthesis of oxazoles, including 2-Chloro-4,5-dimethyl-1,3-oxazole;hydrochloride, can be achieved through various methods. One such method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6ClNO.ClH/c1-3-4(2)8-5(6)7-3;/h1-2H3;1H . This indicates that the compound consists of a 1,3-oxazole ring with two methyl groups at positions 4 and 5, and a chlorine atom at position 2 .Chemical Reactions Analysis

Oxazoles, including 2-Chloro-4,5-dimethyl-1,3-oxazole;hydrochloride, can undergo various chemical reactions. For instance, they can be arylated and alkylated at both C-5 and C-2 . They can also react with α-bromo ketones and amines in a CO2/photoredox-cocatalyzed tandem oxidative cyclization to form substituted oxazoles .Physical and Chemical Properties Analysis

2-Chloro-4,5-dimethyl-1,3-oxazole;hydrochloride is a powder . .Scientific Research Applications

Coordination Chemistry and Asymmetric Synthesis

2-Chloro-4,5-dimethyl-1,3-oxazole and its derivatives have been explored for their utility in coordination chemistry, particularly with oxazoline ligands. These compounds serve as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. Their attractiveness lies in the versatility of ligand design, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near donor atoms. This has significant implications for the structural characterization in solid-state (via X-ray diffraction) and solution (NMR spectroscopy) environments, providing a pathway for advanced asymmetric synthesis techniques (Gómez, Muller, & Rocamora, 1999).

Synthetic Elaboration and Oxidative Strategies

Research has shown that derivatives of 2-Chloro-4,5-dimethyl-1,3-oxazole, such as 2-(halomethyl)-4,5-diphenyloxazoles, serve as reactive scaffolds for synthetic elaboration at the 2-position. These compounds are utilized in substitution reactions to prepare various functionalized oxazoles, demonstrating their importance in synthetic organic chemistry for constructing complex molecular architectures. For instance, the chloromethyl analogue facilitates the preparation of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. The bromomethyl analogue, offering a more reactive alternative, aids in the C-alkylation of stabilized carbanions, leading to efficient synthesis strategies for pharmaceuticals and materials science (Patil & Luzzio, 2016).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

These drugs bind to various biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives have been shown to exhibit cytotoxic effects . This suggests that the compound may interact with its targets, leading to changes at the cellular level .

Biochemical Pathways

Isoxazole derivatives have been associated with significant biological interests , implying that they may influence various biochemical pathways.

Result of Action

Isoxazole derivatives have been associated with cytotoxic effects , suggesting that this compound may have similar effects.

Properties

IUPAC Name |

2-chloro-4,5-dimethyl-1,3-oxazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO.ClH/c1-3-4(2)8-5(6)7-3;/h1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTSFHWVAMQLJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)Cl)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375270-30-5 |

Source

|

| Record name | 2-chloro-4,5-dimethyl-1,3-oxazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

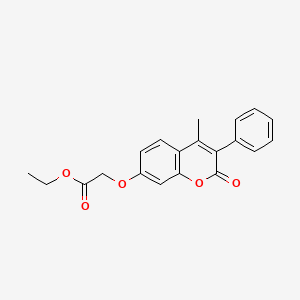

![(E)-N-Butyl-2-cyano-3-[1-(difluoromethyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B2920294.png)

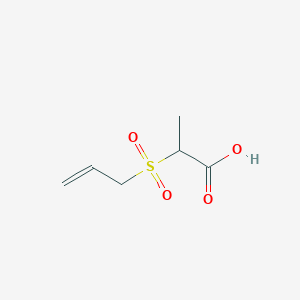

![7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2920298.png)

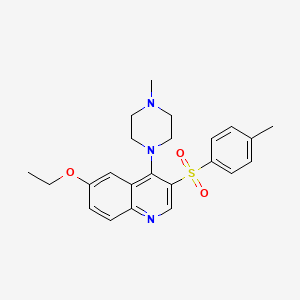

![N-(4-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2920300.png)

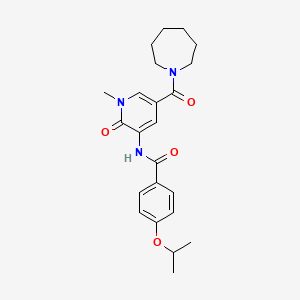

![2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2920305.png)